molecular formula C19H24N2O3S2 B2634656 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 941906-73-6

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2634656
CAS No.: 941906-73-6
M. Wt: 392.53
InChI Key: IYEZDCLEOPQYOM-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative with the molecular formula C19H24N2O3S2 and a molecular weight of 392.5 . This compound is built on a 1,2,3,4-tetrahydroquinolin-2-one scaffold, a privileged structure in medicinal chemistry, which is functionalized with an isobutyl group at the N1 position and a 5-ethylthiophene-2-sulfonamide group at the C6 position. The integration of the sulfonamide group is of particular interest, as this pharmacophore is found in a wide range of bioactive molecules and is known to contribute to biological activity by acting as a key binding motif in enzyme active sites . The structural features of this compound suggest significant potential for application in pharmacological research, particularly in the development of modulators for nuclear receptors. Retinoic acid receptor-related orphan receptor gamma (RORγ) is a key transcriptional regulator involved in immune cell functions, such as the differentiation of T-helper 17 (Th17) cells . Given that Th17 cells and their signature cytokine, IL-17, are implicated in the pathology of autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and psoriasis, RORγ has emerged as a promising therapeutic target . Small molecule inhibitors that target the ligand-binding domain of RORγ can suppress its transcriptional activity, thereby reducing IL-17 production and offering a targeted strategy for autoimmune therapy . The molecular architecture of this compound makes it a compelling candidate for such investigations, serving as a valuable chemical tool for probing RORγ biology and validating it as a target for inflammatory and autoimmune conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-4-16-7-10-19(25-16)26(23,24)20-15-6-8-17-14(11-15)5-9-18(22)21(17)12-13(2)3/h6-8,10-11,13,20H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEZDCLEOPQYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O3S. Its molecular weight is approximately 386.51 g/mol. The compound features a thiophene ring and a sulfonamide functional group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight386.51 g/mol
PurityTypically ≥95%

The precise mechanism of action for this compound remains under investigation. However, based on its structural similarities to other sulfonamides and quinoline derivatives, it is hypothesized that it may act as an enzyme inhibitor. This could involve interference with biochemical pathways such as folic acid synthesis in bacteria or modulation of cell proliferation pathways in cancer cells.

Potential Targets

  • Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis.
  • Cancer Cell Proliferation : It may affect pathways related to cell cycle regulation and apoptosis in cancer cells.

Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial properties. Studies indicate that quinoline derivatives exhibit activity against various bacterial strains and fungi.

Anticancer Activity

Research has highlighted the potential anticancer properties of quinoline derivatives:

  • Cell Lines Tested : Commonly tested against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and A549 (lung).
  • IC50 Values : Compounds in this class have reported IC50 values ranging from nanomolar to micromolar concentrations against various cancer types.
Cell LineCompoundIC50 (µM)
HeLaQuinoline Derivative0.23 ± 0.05
MDA-MB-231Quinoline Derivative0.19 ± 0.04
A549Quinoline Derivative0.08 ± 0.01

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Effects :
    • A study evaluated a series of quinoline derivatives for their cytotoxic effects on various cancer cell lines.
    • Results indicated that modifications in the quinoline structure significantly influenced the anticancer potency.
  • Antimicrobial Efficacy :
    • Research demonstrated that certain thiophene-containing compounds exhibited potent antibacterial activity against gram-positive and gram-negative bacteria.
    • The mechanism was attributed to disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Molecular Properties

The target compound is compared below with three analogues (Table 1), emphasizing substituent effects on molecular weight, hydrogen bonding, and polarity.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bonding Features
5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Not reported Not reported Methyl (thiophene), Methyl-2-oxo (quinolin) Sulfonamide (donor/acceptor), Oxo (acceptor)
5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide C₁₈H₂₂N₂O₃S₂ 378.51 Ethyl (thiophene), Propanoyl (quinolin) Sulfonamide, Propanoyl (acceptor)
4-methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₀H₂₀N₂O₅S₃ 464.58 Methoxy (benzene), Thiophene-sulfonyl (quinolin) Sulfonamide (two groups), Methoxy (acceptor)
Key Observations:

Alkyl vs. Acyl Substituents: The target’s isobutyl group (C₄H₉) increases lipophilicity compared to the methyl substituent in the analogue from . The propanoyl group (C₂H₅CO-) in the analogue introduces a polar ketone, enhancing hydrogen-bond acceptor capacity .

Molecular Weight Trends: The target likely has a molecular weight >378.51 g/mol (based on isobutyl vs. propanoyl in the analogue).

Hydrogen Bonding: All compounds share the sulfonamide group (NH-SO₂), a strong hydrogen-bond donor/acceptor. The 2-oxo group in the target and compound adds an acceptor site, while the methoxy group in the second analogue provides an additional acceptor .

Implications for Solid-State and Solution Behavior

  • Crystallography : The target’s hydrogen-bonding network (sulfonamide, oxo) may resemble patterns observed in Etter’s graph-set analysis, favoring specific crystal packing motifs . Tools like SHELX could resolve its structure.
  • Solubility: The isobutyl group may reduce aqueous solubility compared to the methyl-substituted analogue, while the propanoyl-containing compound’s ketone could improve polar interactions.

Functional Group Diversity and Bioactivity

  • Sulfonamide vs. Sulfonyl : The second compound’s thiophene-2-sulfonyl group replaces the sulfonamide bridge, altering electronic properties and steric bulk.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiophene-2-sulfonyl chloride intermediate with a substituted tetrahydroquinoline amine. Key steps include:

  • Sulfonylation : Reacting 5-ethylthiophene-2-sulfonyl chloride with 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0°C to room temperature) minimizes side products like disulfonylated derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethyl group at thiophene C5, isobutyl at tetrahydroquinoline N1) and assess stereochemical integrity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns to rule out impurities .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydroquinoline moiety influence the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the isobutyl group with smaller (methyl) or bulkier (benzyl) substituents to evaluate steric effects on target binding. For example:
  • Isobutyl vs. Benzyl : Increased lipophilicity (logP) from benzyl groups may enhance membrane permeability but reduce solubility, requiring counter-screening in polar media .
  • Activity Assays : Test modified analogs against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinities .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions between the tetrahydroquinoline carbonyl and catalytic residues of target proteins .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro ADME :
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Caco-2 Permeability : Assess apical-to-basal transport to predict oral bioavailability .
  • In Vivo PK :
  • Rodent Studies : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .

Q. How can data contradictions between computational predictions and experimental results be resolved?

  • Methodological Answer :

  • Validation Workflow :

Re-run computational models (e.g., QSAR, molecular dynamics) with updated force fields or explicit solvent conditions to refine binding energy predictions .

Perform orthogonal assays (e.g., ITC for thermodynamic profiling vs. SPR for kinetic data) to confirm discrepancies in binding affinity .

Investigate off-target effects via kinome-wide profiling (e.g., KinomeScan) if activity diverges from predictions .

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